3-(Prop-2-yn-1-yloxy)benzene-1-carbothioamide
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Overview
Description
3-(Prop-2-yn-1-yloxy)benzene-1-carbothioamide is an organic compound with the molecular formula C10H9NOS. It is characterized by the presence of a benzene ring substituted with a prop-2-yn-1-yloxy group and a carbothioamide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-yn-1-yloxy)benzene-1-carbothioamide typically involves the reaction of substituted phenol derivatives with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-yn-1-yloxy)benzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The prop-2-yn-1-yloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Prop-2-yn-1-yloxy)benzene-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Prop-2-yn-1-yloxy)benzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound’s carbothioamide group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. The prop-2-yn-1-yloxy group can also participate in covalent bonding with target molecules, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(prop-2-yn-1-yloxy)benzene: Similar structure with a bromine atom instead of the carbothioamide group.
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Contains a methoxy group instead of the carbothioamide group.
2-(Prop-2-yn-1-yloxy)naphthalene: Similar structure with a naphthalene ring instead of the benzene ring.
Uniqueness
3-(Prop-2-yn-1-yloxy)benzene-1-carbothioamide is unique due to the presence of both the prop-2-yn-1-yloxy and carbothioamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development.
Properties
CAS No. |
1193389-35-3 |
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Molecular Formula |
C10H9NOS |
Molecular Weight |
191.25 g/mol |
IUPAC Name |
3-prop-2-ynoxybenzenecarbothioamide |
InChI |
InChI=1S/C10H9NOS/c1-2-6-12-9-5-3-4-8(7-9)10(11)13/h1,3-5,7H,6H2,(H2,11,13) |
InChI Key |
AVJVUIQAJVJJLP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC=CC(=C1)C(=S)N |
Origin of Product |
United States |
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